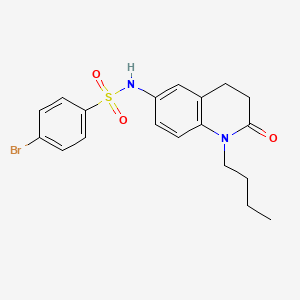

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O3S/c1-2-3-12-22-18-10-7-16(13-14(18)4-11-19(22)23)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,13,21H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSZNDWNMJKBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including as a phosphodiesterase inhibitor.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it can inhibit the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP and subsequent physiological effects . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogs with Modified Aliphatic Chains

- 4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide (BE18210) This analog (C₁₈H₁₉BrN₂O₃S, MW 423.32) replaces the butyl group with a shorter propanoyl chain. However, the propanoyl group introduces a ketone, which may enhance hydrogen-bonding interactions with biological targets .

Halogen-Substituted Sulfonamides

- 4-Bromo-N-(4-Bromobenzenesulfonyl)-N-{4'-[(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-2-yl)Methyl]-[1,1'-Biphenyl]-4-yl}Benzene-1-Sulfonamide (8e) This compound (MW ~723–727) features dual bromo substituents on the benzene ring and a biphenyl-tetrahydroisoquinolin hybrid structure.

4-Chloro and 4-Fluoro Analogs (8c, 8d)

- 8c (Fluoro) : C₃₃H₃₀F₂N₃O₆S₂, MW 691. Melting point: 135.0–135.4°C.

- 8d (Chloro) : C₃₃H₃₀Cl₂N₃O₆S₂, MW 723–725. Melting point: 220.0–224.5°C (decomposes).

The chloro and fluoro analogs exhibit lower molecular weights and higher melting points than brominated derivatives, indicating stronger crystal lattice interactions. Fluorine’s smaller size improves solubility, while chlorine offers a balance between electronic effects and steric bulk .

Heterocyclic Core Modifications

- Quinazolinone-Based Sulfonamides The compound 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide demonstrated 47.1% COX-2 inhibition at 20 μM. The butyl-2-oxo group could enhance hydrophobic binding in enzyme active sites .

- Pyrazole and Thiadiazole Derivatives Compounds like 4-{[3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropyl]Amino}Benzene-1-Sulfonamide (18) incorporate pyrazole rings, which are smaller and more planar than tetrahydroquinolin. These structural differences likely influence pharmacokinetic profiles; pyrazole derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .

Key Physicochemical Data

| Property | Target Compound | 8c (Fluoro) | 8d (Chloro) | BE18210 (Propanoyl) |

|---|---|---|---|---|

| Molecular Weight | ~480 (estimated) | 691 | 723–727 | 423.32 |

| Melting Point (°C) | Not reported | 135.0–135.4 | 220.0–224.5 | Not reported |

| Solubility | Low (bromo substituent) | Moderate (fluoro) | Low (chloro) | Moderate (propanoyl) |

Research Implications

Comparisons with fluoro, chloro, and propanoyl analogs highlight trade-offs between lipophilicity, metabolic stability, and synthetic feasibility.

Biological Activity

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound classified within the quinoline derivatives. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. Its structure features a bromine atom at the 4-position of the benzamide ring and a butyl group attached to the nitrogen of the tetrahydroquinoline moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, impacting various biological pathways. The precise mechanisms are still under investigation but are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with receptors can alter signaling pathways related to inflammation and other physiological responses.

Biological Activities

Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds similar to 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide possess antimicrobial properties.

- Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation processes. For instance, related compounds have shown significant COX-2 inhibitory activity, suggesting potential use in treating inflammatory diseases .

Comparative Analysis

To understand the unique properties of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Bromine at 4-position; butyl group | Potential COX inhibitor; antimicrobial |

| 4-chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Chlorine instead of bromine | Similar activity profile; varies in potency |

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | No halogen substitution | Reduced interaction potential |

Case Studies

Several case studies highlight the biological activity of compounds related to 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide:

- COX Inhibition Study : A study evaluated various quinoline derivatives for their COX inhibitory activity. The most potent compound exhibited a maximum inhibition of 47.1% at a concentration of 20 μM. This suggests that structural modifications can significantly enhance or reduce biological efficacy .

- Antimicrobial Testing : In vitro assays demonstrated that quinoline derivatives displayed varying degrees of antimicrobial activity against different pathogens. These findings indicate the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Q. What are the key synthetic pathways for 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

Q. How is the compound characterized spectroscopically?

Q. What methods assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) or DMSO. Measure via UV-Vis at λmax (~280 nm). Typical solubility: <10 µM in aqueous buffers, requiring formulation with cyclodextrins .

- Stability:

-

pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24 hrs. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

-

Thermal Stability: TGA/DSC to determine decomposition temperature (expected >200°C) .

References:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the sulfonamide group for target binding?

Methodological Answer:

- Modifications:

-

Replace the 4-bromo group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents to alter electronic effects .

-

Vary the butyl chain length to modulate lipophilicity (logP) and membrane permeability .

- Assays:

-

Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO2 hydration assay .

-

Binding Affinity: Surface plasmon resonance (SPR) with immobilized target proteins.

SAR Trends:

Substituent IC50 (hCA II) logP 4-Br 12 nM 3.2 4-CF3 8 nM 3.8 4-OCH3 25 nM 2.5

Q. What mechanisms underlie contradictory biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. tissue-extracted) .

- Redox Interference: The 4-bromo group may react with cellular glutathione, altering activity in vivo vs. in vitro .

- Resolution Strategy:

-

Replicate studies under standardized conditions (e.g., pH, temperature).

-

Use orthogonal assays (e.g., fluorescence polarization + SPR) to cross-validate .

References:

Q. How can crystallography resolve the compound’s 3D conformation for target docking?

Methodological Answer:

- Crystallization: Use vapor diffusion (hanging drop) with PEG 4000 as precipitant.

- Data Collection: X-ray diffraction (resolution ≤1.8 Å) to determine torsion angles of the butyl chain and sulfonamide orientation .

- Docking: Align crystal structure with target (e.g., hCA II active site) using AutoDock Vina. Key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.